Dirhodium tetracaprolactamate
Overview
Description
Synthesis Analysis
Dirhodium tetracaprolactamate is synthesized through reactions involving dirhodium compounds and caprolactamate ligands. The synthesis focuses on creating a catalyst that is highly effective in various oxidation reactions. For instance, it catalyzes benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, highlighting its role in synthesizing carbonyl compounds from benzylic substrates efficiently (Catino et al., 2005).
Molecular Structure Analysis
The molecular structure of dirhodium tetracaprolactamate is characterized by dirhodium centers coordinated with caprolactamate ligands. This arrangement is crucial for its catalytic activity, providing the necessary environment for effective oxidation reactions. The compound's structure has been analyzed through various spectroscopic and structural characterization techniques, offering insight into its catalytic mechanism and how the ligand arrangement influences its reactivity (Doyle et al., 1993).
Chemical Reactions and Properties
Dirhodium tetracaprolactamate is involved in a variety of chemical reactions, including the oxidative Mannich reaction, propargylic oxidations, and allylic oxidations. These reactions showcase the compound's versatility as a catalyst, capable of facilitating different types of oxidative processes with high efficiency and under environmentally friendly conditions. The catalyst's ability to operate in aqueous solutions and with inexpensive oxidants like TBHP highlights its practical applications in synthesizing valuable chemical compounds (Catino et al., 2006; McLaughlin & Doyle, 2008; McLaughlin et al., 2009).
Scientific Research Applications
Oxidative Mannich Reaction : Dirhodium caprolactamate is an effective catalyst for the oxidative Mannich reaction, producing valuable gamma-aminoalkyl butenolides. This green transformation uses T-HYDRO (70% t-BuOOH in water) in a protic solvent (Catino et al., 2006).
Benzylic Oxidation : The compound is also used for benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, facilitating the synthesis of benzylic carbonyl compounds and a formal synthesis of palmarumycin CP2 (Catino et al., 2005).
Allylic Oxidations : Dirhodium(II) caprolactamate is optimal for producing the tert-butylperoxy radical, leading to selective hydrogen atom abstraction. It is especially effective in allylic oxidations of enones and steroidal enones (McLaughlin et al., 2009).
Dirhodium(III,III) Carboxamidates : This compound forms bis-sigma-(phenyl)-tetrakis-mu-(capralactamato)dirhodium(III) by oxidative reactions, showing different conformations that have implications in catalysis (Angelone et al., 2015).
Propargylic Oxidations : Effective in C-H oxidation of alkynes to propargylic ketones, Dirhodium(II) caprolactamate allows the formation of alpha,beta-acetylenic carbonyl compounds under aqueous and mild conditions (McLaughlin & Doyle, 2008).
Phenol and Aniline Oxidations : It acts as a catalyst for generating the tert-butylperoxy radical, an effective oxidant for phenols and anilines. This process yields various oxidized compounds, demonstrating the compound's versatility (Ratnikov et al., 2011).
Catalytic Enantioselective Reactions : Dirhodium(II) tetrakis[ε‐caprolactamate] is used in enantioselective reactions, including cycloadditions with alkynes and styrenes, providing high yields and enantioselectivities (Shimada et al., 2008).
Safety And Hazards
According to the safety data sheet, one should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
properties
IUPAC Name |
azepan-2-one;rhodium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZKSBMOZFVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dirhodium tetracaprolactamate |
Citations
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